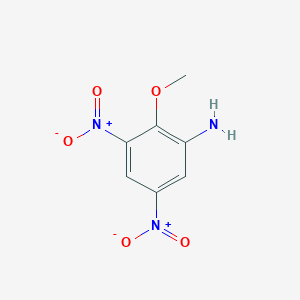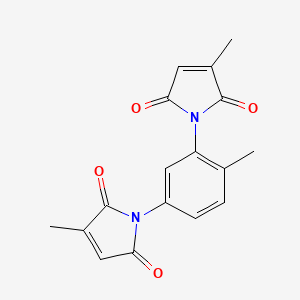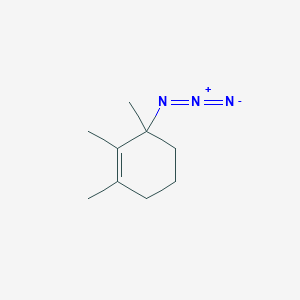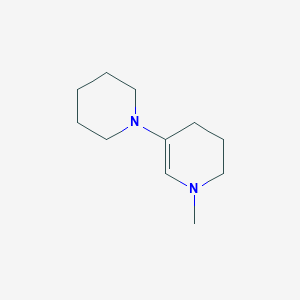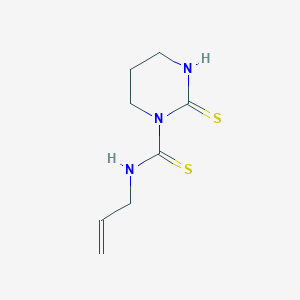![molecular formula C31H26IOP B14301414 Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide CAS No. 112773-53-2](/img/structure/B14301414.png)
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide is a quaternary phosphonium salt. It is a compound that features a phosphonium ion with three phenyl groups and one (3-phenoxyphenyl)methyl group, paired with an iodide anion. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide typically involves the quaternization of triphenylphosphine with an appropriate alkyl halide. In this case, the reaction involves triphenylphosphine and (3-phenoxyphenyl)methyl iodide. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of phosphonium salts often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide can undergo various chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like chloride, bromide, or cyanide can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and (3-phenoxyphenyl)methyl iodide.
Substitution: Corresponding phosphonium salts with different anions.
科学的研究の応用
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide has several applications in scientific research:
Chemistry: Used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones
Biology: Investigated for its potential use in biological systems due to its ability to interact with cellular components.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other materials.
作用機序
The mechanism of action of phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide involves its ability to form ylides, which are key intermediates in the Wittig reaction. The phosphonium ion stabilizes the carbanion formed during the reaction, facilitating the formation of alkenes from carbonyl compounds. The molecular targets include aldehydes and ketones, and the pathway involves the formation of a four-membered ring intermediate .
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium iodide: Similar structure but with a methyl group instead of the (3-phenoxyphenyl)methyl group.
Tetraphenylphosphonium chloride: Contains four phenyl groups attached to the phosphorus atom.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Uniqueness
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide is unique due to the presence of the (3-phenoxyphenyl)methyl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This uniqueness makes it valuable in specific synthetic applications and research contexts .
特性
CAS番号 |
112773-53-2 |
|---|---|
分子式 |
C31H26IOP |
分子量 |
572.4 g/mol |
IUPAC名 |
(3-phenoxyphenyl)methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C31H26OP.HI/c1-5-15-27(16-6-1)32-28-17-13-14-26(24-28)25-33(29-18-7-2-8-19-29,30-20-9-3-10-21-30)31-22-11-4-12-23-31;/h1-24H,25H2;1H/q+1;/p-1 |
InChIキー |
ZITQCRVYQVYOBY-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)


![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
